molecular formula C12H13N5O3 B395418 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B395418
M. Wt: 275.26g/mol
InChI Key: AGXFMSVEPSNBAN-UHFFFAOYSA-N
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Description

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that features a triazole ring substituted with a nitro group and an acetamide moiety linked to a phenethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a nitrile compound. For instance, 3-nitro-1,2,4-triazole can be prepared by reacting hydrazine hydrate with 3-nitroacrylonitrile under acidic conditions.

    Acetamide Formation: The acetamide moiety is introduced by reacting the triazole compound with chloroacetyl chloride in the presence of a base such as triethylamine.

    Phenethyl Group Attachment: The final step involves the nucleophilic substitution of the acetamide intermediate with phenethylamine, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the triazole ring can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions. For example, it can be replaced by other amines or alcohols under appropriate conditions.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Various amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Amino derivatives of the triazole ring.

    Substitution: New amide or ester compounds depending on the nucleophile used.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro-triazole derivatives on cellular processes. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

Medicinally, derivatives of this compound are investigated for their potential as antimicrobial or anticancer agents. The nitro group and triazole ring are known to enhance biological activity, making this compound a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1,2,4-triazole: A simpler analog without the acetamide and phenethyl groups.

    2-(3-nitro-1,2,4-triazol-1-yl)acetonitrile: Similar structure but with a nitrile group instead of the acetamide moiety.

    4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine: Contains a pyrimidine ring instead of the phenethyl group.

Uniqueness

2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of its nitro-triazole core with the phenethyl-acetamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and biological activity compared to simpler analogs.

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26g/mol

IUPAC Name

2-(3-nitro-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C12H13N5O3/c18-11(8-16-9-14-12(15-16)17(19)20)13-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,18)

InChI Key

AGXFMSVEPSNBAN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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